molecular formula C12H10N2O6 B372932 1-Methyl-2-butynyl3,5-dinitrobenzoate

1-Methyl-2-butynyl3,5-dinitrobenzoate

Cat. No.: B372932
M. Wt: 278.22g/mol
InChI Key: ADTMAZCZGADXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-butynyl 3,5-dinitrobenzoate is a nitroaromatic ester compound characterized by a 3,5-dinitrobenzoate core esterified with a 1-methyl-2-butynyl alcohol moiety. The 3,5-dinitrobenzoate group is a common structural motif in analytical chemistry, often used to derivatize alcohols and amines for characterization via melting point determination or spectroscopic methods . The methyl-butynyl substituent introduces steric and electronic effects that distinguish it from simpler alkyl or aryl esters.

Properties

Molecular Formula

C12H10N2O6

Molecular Weight

278.22g/mol

IUPAC Name

pent-3-yn-2-yl 3,5-dinitrobenzoate

InChI

InChI=1S/C12H10N2O6/c1-3-4-8(2)20-12(15)9-5-10(13(16)17)7-11(6-9)14(18)19/h5-8H,1-2H3

InChI Key

ADTMAZCZGADXST-UHFFFAOYSA-N

SMILES

CC#CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC#CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 3,5-Dinitrobenzoate Derivatives

Compound Substituent(s) Key Features
1-Methyl-2-butynyl 3,5-dinitrobenzoate 1-Methyl-2-butynyl ester Propargyl group introduces rigidity; potential for click chemistry
Methyl 2-methyl-3,5-dinitrobenzoate Methyl ester, 2-methyl Steric hindrance near ester group affects reactivity
Ethyl 4-methyl-3,5-dinitrobenzoate Ethyl ester, 4-methyl Electron-donating methyl group para to nitro may stabilize aromatic ring
4-Hydroxy-3,5-dinitrobenzoate Hydroxyl group at C4 Competitive enzyme inhibitor (Ki = 5 mM); bioactive properties
Methyl-2,4-dichloro-3,5-dinitrobenzoate 2,4-Dichloro, methyl ester Electron-withdrawing Cl groups enhance electrophilicity; faster nucleophilic substitution

Key Observations :

  • Steric Effects : Methyl groups at ortho positions (e.g., Methyl 2-methyl-3,5-dinitrobenzoate) reduce reactivity in nucleophilic substitutions compared to unhindered esters .
  • Electronic Effects: Chlorine substituents (e.g., methyl-2,4-dichloro-3,5-dinitrobenzoate) increase electrophilicity, accelerating reactions with amines (e.g., piperidine) in methanol or benzene .
  • Bioactivity : Hydroxy-substituted derivatives (e.g., 4-hydroxy-3,5-dinitrobenzoate) exhibit enzyme inhibition, whereas esterified analogs like the target compound are less likely to engage in biological interactions due to reduced hydrogen-bonding capacity .

Physical Properties

Key Observations :

  • Crystallographic data for Methyl 2-methyl-3,5-dinitrobenzoate confirms planar nitro groups and ester conformation, suggesting similar structural stability in the target compound .

Reactivity and Kinetic Studies

Table 3: Kinetic Parameters of Nucleophilic Substitutions

Compound Nucleophile Solvent Rate Constant (k) Reference
Methyl-2,4-dichloro-3,5-dinitrobenzoate Piperidine Methanol 1.24 × 10⁻³ M⁻¹s⁻¹
Methyl-2,4-dichloro-3,5-dinitrobenzoate Piperidine Benzene 2.45 × 10⁻³ M⁻¹s⁻¹

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) enhance reactivity in aromatic nucleophilic substitution. The target compound’s propargyl group may moderate reactivity compared to chloro derivatives.
  • Solvent polarity influences reaction rates; nonpolar solvents like benzene favor faster substitutions due to reduced stabilization of the transition state .

Preparation Methods

Nitration of Benzoic Acid Derivatives

The meta-directing nature of the carboxylic acid group facilitates nitration at the 3- and 5-positions. A two-step nitration process is typically employed:

  • Mononitration : Benzoic acid is treated with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to yield 3-nitrobenzoic acid.

  • Dinitration : Further nitration at elevated temperatures (50–60°C) introduces the second nitro group at the 5-position, forming 3,5-dinitrobenzoic acid.

Key Conditions :

  • Solvent: Sulfuric acid (acts as catalyst and solvent).

  • Nitrating agent: Fuming HNO₃ (≥90% concentration).

  • Temperature control: Critical to avoid over-nitration or decomposition.

Esterification Strategies

Acyl Chloride-Mediated Esterification

Conversion of 3,5-dinitrobenzoic acid to its acyl chloride followed by reaction with 1-methyl-2-butyn-1-ol is a classical approach:

Step 1: Formation of 3,5-Dinitrobenzoyl Chloride

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

  • Conditions : Reflux in anhydrous dichloromethane (DCM) or toluene under nitrogen.

  • Workup : Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a crystalline solid.

Step 2: Coupling with 1-Methyl-2-Butyn-1-Ol

  • Reagents : 1-Methyl-2-butyn-1-ol, triethylamine (TEA) as base.

  • Conditions : Stirring in DCM at 0–5°C to mitigate exothermicity, followed by room-temperature reaction.

  • Purification : Sequential washes with 5% NaOH (to remove unreacted acid) and water, followed by crystallization from ethanol/water.

Example Protocol :

StepReagentSolventTemperatureTimeYield
Acyl chlorideSOCl₂TolueneReflux2 h85%
Esterification1-Methyl-2-butyn-1-olDCM0°C → RT4 h72%

Carbodiimide-Mediated Coupling (Steglich Esterification)

For acid- and heat-sensitive substrates, carbodiimides like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDAC) enable mild esterification:

Procedure :

  • Activation : 3,5-Dinitrobenzoic acid (1 eq) and EDAC (1.2 eq) are dissolved in anhydrous acetonitrile or tetrahydrofuran (THF).

  • Nucleophilic Attack : 1-Methyl-2-butyn-1-ol (1.1 eq) is added dropwise at 0°C, followed by catalytic 4-dimethylaminopyridine (DMAP).

  • Quenching : The reaction is stirred at room temperature for 12–24 h, then quenched with aqueous ammonium hydroxide to neutralize excess EDAC.

Advantages :

  • Avoids harsh acidic conditions, preserving the propargyl alcohol’s integrity.

  • High functional group tolerance due to neutral pH.

Typical Yields : 65–78% after column chromatography (silica gel, ethyl acetate/hexane).

Mitsunobu Reaction

For sterically hindered alcohols, the Mitsunobu reaction offers an alternative:

Reagents :

  • Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Triphenylphosphine (PPh₃).

Protocol :

  • 3,5-Dinitrobenzoic acid (1 eq), 1-methyl-2-butyn-1-ol (1.2 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) are combined in THF.

  • The mixture is stirred at 0°C → RT for 6 h.

  • Workup involves filtration through celite and solvent evaporation.

Limitations :

  • Sensitivity of nitro groups to phosphine byproducts necessitates rigorous purification.

  • Lower yields (~50%) compared to other methods.

Purification and Characterization

Crystallization Techniques

Crystallization from ethyl acetate/n-heptane/ethanol (5:35:60 v/v) yields polymorphically pure product, as demonstrated in analogous spirocyclic isoxazoline derivatives. Seed crystals may be introduced to induce controlled crystal growth.

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆): δ 9.08 (br s, 1H, COOH), 8.89 (d, 2H, Ar-H), 5.13 (s, 2H, OCH₂), 2.25 (s, 3H, CH₃).

  • MS (EI) : m/z 282 [M+H]⁺.

Challenges and Optimization

Nitro Group Reactivity

The electron-withdrawing nitro groups reduce the electrophilicity of the carbonyl carbon, necessitating activated coupling agents (e.g., EDAC) or elevated temperatures for acyl chloride routes.

Propargyl Alcohol Stability

1-Methyl-2-butyn-1-ol’s triple bond is prone to polymerization under acidic conditions. Neutral or mildly basic conditions (pH 7–8) are optimal during esterification.

Industrial-Scale Considerations

Solvent Selection

  • Preferred : Isopropyl acetate (low toxicity, high boiling point).

  • Avoid : Tetrahydrofuran (peroxide formation risk).

Cost Efficiency

EDAC-mediated coupling, while efficient, incurs higher reagent costs compared to acyl chloride routes. Bulk synthesis may favor thionyl chloride due to scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.